molecular formula C4H10N2O3 B15218759 [1-(2-Hydroxyethyl)hydrazinyl]acetic acid CAS No. 125697-89-4

[1-(2-Hydroxyethyl)hydrazinyl]acetic acid

Cat. No.: B15218759
CAS No.: 125697-89-4
M. Wt: 134.13 g/mol
InChI Key: MQUAXHHLUPIHGX-UHFFFAOYSA-N
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Description

[1-(2-Hydroxyethyl)hydrazinyl]acetic acid is a hydrazine derivative featuring a 2-hydroxyethyl group and an acetic acid moiety attached to the hydrazine backbone. This compound combines hydrophilic (hydroxyethyl) and acidic (carboxylic acid) functionalities, making it versatile for applications in coordination chemistry, pharmaceuticals, and organic synthesis. Its structure enables hydrogen bonding and metal chelation, distinguishing it from simpler hydrazine derivatives .

Properties

CAS No.

125697-89-4

Molecular Formula

C4H10N2O3

Molecular Weight

134.13 g/mol

IUPAC Name

2-[amino(2-hydroxyethyl)amino]acetic acid

InChI

InChI=1S/C4H10N2O3/c5-6(1-2-7)3-4(8)9/h7H,1-3,5H2,(H,8,9)

InChI Key

MQUAXHHLUPIHGX-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-Hydroxyethyl)hydrazinyl)acetic acid typically involves the reaction of ethyl hydrazinoacetate with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:

[ \text{Ethyl hydrazinoacetate} + \text{Ethylene oxide} \rightarrow \text{2-(1-(2-Hydroxyethyl)hydrazinyl)acetic acid} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Techniques such as distillation and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-Hydroxyethyl)hydrazinyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-(2-Hydroxyethyl)hydrazinyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1-(2-Hydroxyethyl)hydrazinyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Hydrazine-N,N-diacetic Acid (2,2′-Hydrazine-1,1-diyldiacetic Acid)

  • Molecular Formula : C₄H₆N₂O₄
  • Functional Groups : Two carboxylic acid groups attached to the hydrazine nitrogen atoms.
  • Key Properties :
    • Strong chelating agent for transition metals (e.g., Hg(II), Pd(II)) due to dual carboxylate groups .
    • Higher acidity (pKa ~2–3) compared to [1-(2-Hydroxyethyl)hydrazinyl]acetic acid, which has a single carboxylic acid group .
  • Applications : Used in wastewater treatment for heavy metal sequestration .

1-(2-Hydroxyethyl)-2-[(5-nitro-2-furanyl)methylene]hydrazinecarboxamide

  • Molecular Formula : C₈H₁₀N₄O₅
  • Functional Groups : Hydroxyethyl, nitro-furanyl, and carboxamide groups.
  • Key Properties :
    • Exhibits antimicrobial activity due to the nitro-furanyl moiety, which disrupts bacterial DNA .
    • Lower water solubility compared to this compound, likely due to the hydrophobic furan ring .

2-(2-Hydroxy-1-naphthyl)acetic Acid

  • Molecular Formula : C₁₂H₁₀O₃
  • Functional Groups : Naphthyl ring, hydroxyl, and carboxylic acid groups.
  • Key Properties :
    • Enhanced aromatic stacking interactions due to the naphthyl group, improving stability in organic solvents .
    • Lacks the hydrazine backbone, limiting its metal-chelating capacity compared to this compound .

Physicochemical Properties

Acidity and Solubility

  • This compound : Moderate acidity (pKa ~4–5) from the carboxylic acid group; high water solubility due to the hydroxyethyl group .
  • Hydrazine-N,N-diacetic Acid : Stronger acidity (pKa ~2–3) and higher solubility in polar solvents due to two ionizable carboxylates .

Thermal Stability

  • Hydrazine derivatives with aromatic substituents (e.g., naphthyl or furanyl) exhibit higher thermal decomposition temperatures (>250°C) compared to aliphatic analogs like this compound (~180–200°C) .

Comparison with Other Hydrazine Derivatives

  • Hydrazones : Formed by condensing hydrazines with aldehydes/ketones (e.g., ). This compound may exhibit slower reaction kinetics due to steric hindrance from the hydroxyethyl group .
  • Cyclized Derivatives : Thiazole or imidazole derivatives (e.g., ) require refluxing in acetic acid, a method applicable to the target compound for generating heterocycles .

Antifungal and Antimicrobial Activity

  • Benzoimidazole-hydrazine hybrids () show MIC values of 8–32 µg/mL against Candida albicans. The hydroxyethyl group in the target compound may enhance bioavailability but reduce potency compared to aromatic analogs .

Metal Chelation

  • Hydrazine-N,N-diacetic acid forms stable complexes with Hg(II) and Pd(II) (log K = 12–15), while this compound likely has weaker binding due to fewer carboxylates .

Biological Activity

[1-(2-Hydroxyethyl)hydrazinyl]acetic acid, also known as 2-Hydroxyethylhydrazine, is a hydrazine derivative that has garnered attention for its biological activity, particularly in the context of its potential therapeutic applications and toxicological profile. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C4H10N2O3
  • Molecular Weight: 118.14 g/mol
  • CAS Number: 109-84-2

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antitumor Activity

Research indicates that hydrazine derivatives can exhibit antitumor properties. In animal models, this compound has been linked to the induction of tumors when administered at certain doses over prolonged periods. Specifically, studies have shown that administration of 0.015% solutions in drinking water led to increased incidences of hepatomas in Syrian golden hamsters, highlighting its potential carcinogenic effects .

Neurotoxicity

Hydrazine compounds, including this compound, have been associated with neurotoxic effects such as convulsions and muscle spasms. These effects are particularly pronounced in cases of high exposure or prolonged use, suggesting a need for caution in therapeutic applications .

Antimicrobial Properties

Some studies have explored the antimicrobial potential of hydrazine derivatives. For instance, compounds derived from hydrazine have shown activity against various bacterial strains. While specific data on this compound is limited, related compounds have demonstrated efficacy against pathogens like Staphylococcus aureus and Escherichia coli, indicating a possible avenue for further research in antimicrobial applications .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity: Similar hydrazine derivatives have been shown to inhibit key enzymes involved in cellular metabolism.
  • Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, leading to apoptosis or necrosis.
  • Interference with DNA Synthesis: Hydrazine derivatives can interact with nucleic acids, potentially disrupting normal cellular functions and leading to mutagenesis.

Case Study 1: Tumor Induction in Animal Models

In a pivotal study, continuous exposure to 2-hydroxyethylhydrazine resulted in a significant increase in liver tumors among treated Syrian hamsters compared to controls. The findings underscore the compound's potential as a carcinogen and highlight the need for careful assessment in therapeutic contexts .

Case Study 2: Neurotoxic Effects

A study assessing the neurotoxicological profile of hydrazine derivatives found that exposure led to observable symptoms such as seizures and muscle spasms in animal models. These findings necessitate further investigation into the safety profile of this compound when considered for medicinal use .

Comparative Analysis with Related Compounds

Compound NameAntitumor ActivityNeurotoxicityAntimicrobial Activity
This compoundModerateHighLimited
HydrazineHighHighModerate
2-MethylhydrazineLowModerateHigh

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